Cas no 2172209-08-2 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid)
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid
- 2172209-08-2
- 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid
- EN300-1480958
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- Inchi: 1S/C28H28N2O5/c1-3-14-30(16-26(31)32)27(33)19-12-13-25(18(2)15-19)29-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,15,24H,3,14,16-17H2,1-2H3,(H,29,34)(H,31,32)
- InChI Key: HKHZWKMCGBPXOF-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1C)C(N(CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 472.19982200g/mol
- Monoisotopic Mass: 472.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 9
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 95.9Ų
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480958-1.0g |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480958-50mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-100mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-250mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-1000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-2500mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-5000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480958-10000mg |
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid |
2172209-08-2 | 10000mg |
$14487.0 | 2023-09-28 |
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl-N-propylformamido}acetic acid
Compound CAS No 2172209-08-2: A Comprehensive Overview
The compound with CAS No 2172209-08-2, also known as 2-{1-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylphenyl]-N-propylformamido}acetic acid, is a complex organic molecule with significant potential in the field of biotechnology and pharmaceuticals. This compound has garnered attention due to its unique structure and promising applications in drug discovery and protein modification.
The name of this compound is derived from its structural components. The (9H-fluoren-9-yl)methoxycarbonyl group is a well-known protecting group in organic synthesis, particularly in peptide chemistry. Its presence in this compound suggests that it plays a role in stabilizing certain functional groups during synthesis or in vivo applications. The 3-methylphenyl group adds hydrophobicity, which could influence the compound's solubility and interaction with biological systems.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, researchers have explored the use of similar structures in targeted drug delivery systems, where the N-propylformamido group may serve as a linker for attaching bioactive molecules to specific targets. This approach could enhance the efficacy and reduce the side effects of conventional drugs.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving coupling agents and protecting groups. The use of fluorenylmethoxycarbonyl (Fmoc) protection is a standard procedure in peptide synthesis, ensuring that amino groups remain inert until deprotection is desired. This level of control over functional groups is crucial for constructing complex molecules with precise biological activity.
The application of this compound extends beyond pharmaceuticals. In proteomics research, such molecules are used as tags or handles for protein identification and analysis. The ability to modify proteins with specific chemical groups has revolutionized techniques like mass spectrometry, enabling researchers to study protein interactions and post-translational modifications with unprecedented detail.
Moreover, the structural features of this compound make it a valuable tool in chemical biology. The combination of hydrophobic and hydrophilic domains allows for versatile interactions within biological systems. This property has led to investigations into its potential use as a scaffold for designing enzyme inhibitors or modulators of cellular signaling pathways.
In conclusion, CAS No 2172209-08-2 represents a significant advancement in organic synthesis and its applications in biotechnology. With ongoing research exploring its potential, this compound holds promise for contributing to the development of innovative therapies and diagnostic tools in the near future.
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